
Triphenyllead sucrose phtnalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyllead sucrose phtnalate is an organometallic compound that combines the properties of triphenyllead, sucrose, and phthalate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyllead sucrose phtnalate typically involves the reaction of triphenyllead acetate with sucrose and phthalic acid under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyllead sucrose phtnalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups .
Applications De Recherche Scientifique
Triphenyllead sucrose phtnalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of triphenyllead sucrose phtnalate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and alter cellular functions by binding to specific molecular targets. These interactions can lead to changes in cell signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the sucrose and phthalate components.
Triphenyllead acetate: Used as a precursor in the synthesis of triphenyllead sucrose phtnalate.
Triphenyltin derivatives: Share similar organometallic properties but with tin instead of lead.
Uniqueness
This compound is unique due to its combination of triphenyllead, sucrose, and phthalate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63027-31-6 |
|---|---|
Formule moléculaire |
C38H40O14Pb |
Poids moléculaire |
928 g/mol |
Nom IUPAC |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-triphenylplumbyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C6H5.Pb/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-2-4-6-5-3-1;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1-5H;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
Clé InChI |
NSYOHQJUKJYBJW-ZJVJEXGISA-M |
SMILES isomérique |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[C@@]5([C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO |
SMILES canonique |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)OC5(C(C(C(C(O5)CO)O)O)O)C6(C(C(C(O6)CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
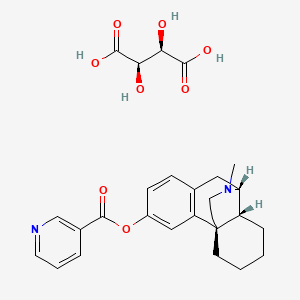

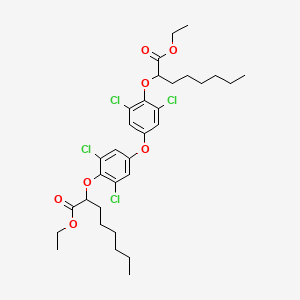
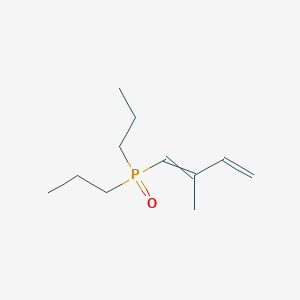
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
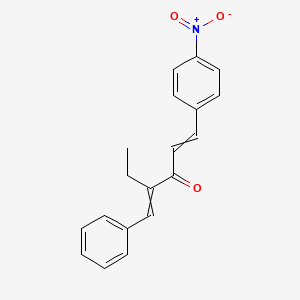
-lambda~5~-phosphane](/img/structure/B14499581.png)

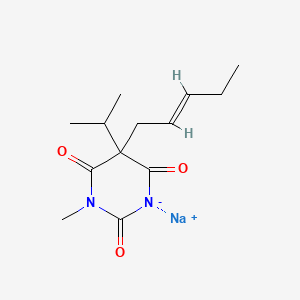
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
